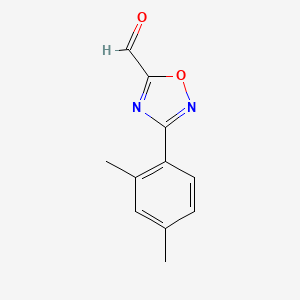
3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carbaldéhyde est un composé organique appartenant à la famille des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote dans un cycle à cinq chaînons. Ce composé spécifique est caractérisé par la présence d'un groupe 2,4-diméthylphényle attaché au cycle oxadiazole, avec un groupe formyle en position 5.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carbaldéhyde implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de la 2,4-diméthylbenzohydrazide avec un oxyde de nitrile approprié. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et la réaction est généralement effectuée dans un solvant comme l'éthanol ou l'acétonitrile à des températures élevées.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de réacteurs à flux continu pour améliorer l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carbaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe formyle peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, dans des conditions appropriées.
Réactifs et conditions communs :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Nitration en utilisant un mélange d'acide nitrique et d'acide sulfurique ; halogénation en utilisant du brome ou du chlore en présence d'un catalyseur acide de Lewis.
Principaux produits :
Oxydation : Acide 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carboxylique.
Réduction : 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-méthanol.
Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.
4. Applications de la recherche scientifique
Le 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux aux propriétés spécifiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Il est utilisé dans le développement de diodes électroluminescentes organiques (OLED) et d'autres matériaux électroniques en raison de ses propriétés électroniques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carbaldéhyde dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. Les cibles moléculaires exactes et les voies impliquées font l'objet de recherches en cours. Par exemple, son activité anticancéreuse potentielle peut impliquer l'inhibition de kinases spécifiques ou l'induction de l'apoptose dans les cellules cancéreuses.
Composés similaires :
3-(2,4-Diméthylphényl)-1,2,4-oxadiazole : Il manque le groupe formyle, ce qui peut affecter sa réactivité et ses applications.
3-(2,4-Diméthylphényl)-1,2,4-thiadiazole-5-carbaldéhyde : Contient un atome de soufre au lieu de l'oxygène dans le cycle, ce qui peut influencer ses propriétés électroniques et sa réactivité.
3-(2,4-Diméthylphényl)-1,2,4-triazole-5-carbaldéhyde :
Unicité : Le 3-(2,4-Diméthylphényl)-1,2,4-oxadiazole-5-carbaldéhyde est unique en raison de la combinaison de ses caractéristiques structurales, y compris le cycle oxadiazole, le groupe 2,4-diméthylphényle et le groupe formyle. Cette combinaison confère des propriétés électroniques et une réactivité spécifiques, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the formyl group, which may affect its reactivity and applications.
3-(2,4-Dimethylphenyl)-1,2,4-thiadiazole-5-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring, which can influence its electronic properties and reactivity.
3-(2,4-Dimethylphenyl)-1,2,4-triazole-5-carbaldehyde:
Uniqueness: 3-(2,4-Dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the combination of its structural features, including the oxadiazole ring, the 2,4-dimethylphenyl group, and the formyl group. This combination imparts specific electronic properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-4-9(8(2)5-7)11-12-10(6-14)15-13-11/h3-6H,1-2H3 |
Clé InChI |
GBHFNXBTQQFKKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NOC(=N2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)



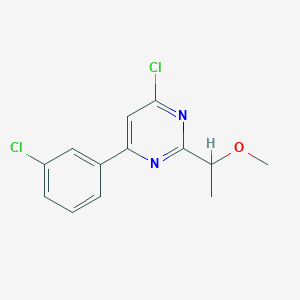
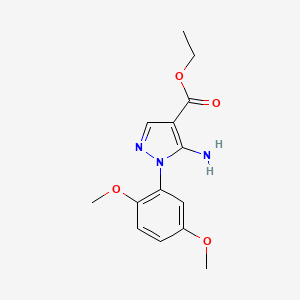
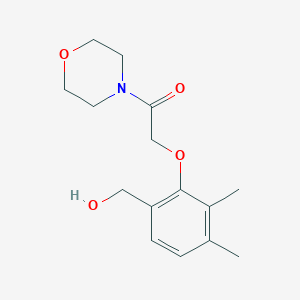
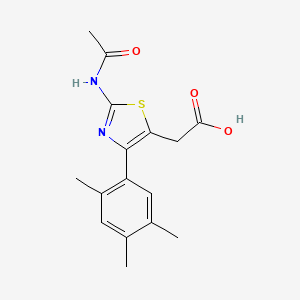


![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)
